molecular formula C16H23N3O3S B2563828 4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 902579-23-1

4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2563828
CAS No.: 902579-23-1
M. Wt: 337.44
InChI Key: RISFOMJSISKMNZ-UHFFFAOYSA-N
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Description

4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of quinazoline derivatives, which have been widely studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various methods, often focusing on enhancing the efficiency of these processes or introducing novel functionalities. For instance, A. Komkov et al. (2021) detailed a new method for the synthesis of quinazolines based on annulation of the benzene ring, demonstrating the chemical versatility and synthetic interest in quinazoline frameworks Komkov et al., 2021. Similarly, L. Őrfi et al. (2004) discussed an improved method for synthesizing 3H-quinazolin-4-ones, highlighting the relevance of quinazolines as building blocks in drug development Őrfi et al., 2004.

Pharmacological Activities

Research has also explored the pharmacological potential of quinazoline derivatives, albeit not directly mentioning 4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione. L. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating significant cytotoxic activity against various cancer cell lines, underscoring the potential anticancer applications of quinazoline-related compounds Deady et al., 2003. Da-Wei Wang et al. (2014) focused on triketone-containing quinazoline-2,4-diones as novel herbicides, revealing the agricultural applications of such molecules Wang et al., 2014.

Properties

IUPAC Name

6,7-dimethoxy-4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-10(2)22-7-5-6-17-15-11-8-13(20-3)14(21-4)9-12(11)18-16(23)19-15/h8-10H,5-7H2,1-4H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISFOMJSISKMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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